N,N-dimethyl-4-(prop-1-yn-1-yl)aniline
Description
Chemical Structure and Properties N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline (C₁₁H₁₃N) is a para-substituted aniline derivative featuring a dimethylamino group (-N(CH₃)₂) and a terminal alkyne substituent (prop-1-yn-1-yl: HC≡C-CH₂-). The dimethylamino group is a strong electron donor, enhancing the compound’s solubility in polar organic solvents and influencing its electronic properties. The alkyne moiety enables participation in reactions like Sonogashira coupling and click chemistry.
Physical Characteristics
Based on structurally similar compounds (e.g., N,N-dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline), the compound is likely a yellow solid at room temperature with a molar mass of 159.23 g/mol .
Properties
CAS No. |
474661-33-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-prop-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3 |
InChI Key |
MBCJMBITMRVQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of N,N-dimethyl-4-aminobenzene with Propargyl Halides
The most common and straightforward synthetic route to this compound involves the alkylation of N,N-dimethyl-4-aminobenzene (N,N-dimethyl-p-phenylenediamine) with propargyl halides, typically propargyl bromide or chloride.
$$
\text{N,N-dimethyl-4-aminobenzene} + \text{Propargyl halide} \xrightarrow{\text{Base}} \text{this compound}
$$
- Reagents: Propargyl bromide or chloride, base (e.g., potassium carbonate, triethylamine)
- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile
- Conditions: Room temperature to mild heating (25–60 °C)
- Yield: Moderate to high yields reported (typically 70–90%)
This method exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the propargyl halide. The reaction proceeds via nucleophilic substitution, attaching the propynyl group to the nitrogen atom.
| Parameter | Typical Value/Range |
|---|---|
| Base | Potassium carbonate, triethylamine |
| Solvent | DMF, acetonitrile |
| Temperature | 25–60 °C |
| Reaction Time | 4–24 hours |
| Yield | 70–90% |
This approach is supported by commercial synthesis descriptions and is widely used due to its simplicity and scalability.
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)
Another reliable method is the palladium-catalyzed Sonogashira coupling of N,N-dimethyl-4-iodoaniline or N,N-dimethyl-4-bromoaniline with terminal alkynes, such as propyne or substituted alkynes.
$$
\text{N,N-dimethyl-4-iodoaniline} + \text{Propyne} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)2\text{Cl}_2, \text{Base}} \text{this compound}
$$
- Catalysts: Palladium(0) complexes such as bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide as co-catalyst
- Base: Triethylamine or diisopropylamine
- Solvent: Tetrahydrofuran, dimethylformamide, or toluene
- Conditions: Room temperature to reflux, inert atmosphere (argon or nitrogen)
- Yield: Typically 60–90%
This method allows high regio- and chemoselectivity and is suitable for substrates with sensitive functional groups. It is often preferred for the synthesis of alkynyl-substituted anilines with high purity.
| Parameter | Typical Value/Range |
|---|---|
| Palladium catalyst | Pd(PPh3)2Cl2 (5 mol%) |
| Copper co-catalyst | CuI (5–10 mol%) |
| Base | Triethylamine or iPr2NH |
| Solvent | THF, DMF, toluene |
| Temperature | 25–80 °C |
| Atmosphere | Argon or nitrogen |
| Reaction Time | 12–24 hours |
| Yield | 60–90% |
This method is documented in several synthetic protocols for related aminoalkyne compounds and offers a robust alternative to direct alkylation.
Copper-Catalyzed A3 Coupling Reaction
A more recent sustainable approach involves copper-catalyzed three-component coupling (A3 coupling) of an aldehyde, an amine, and a terminal alkyne to form propargylamines, which can be further modified to yield this compound derivatives.
$$
\text{Aldehyde} + \text{N,N-dimethyl-4-aminobenzene} + \text{Terminal alkyne} \xrightarrow[\text{CuI}]{\text{Catalyst}} \text{this compound}
$$
- Catalyst: Copper(I) iodide
- Solvent: Neat or polar solvents
- Temperature: Elevated temperatures (~90 °C)
- Reaction Time: Minutes to hours
- Yield: Up to 96% under optimized conditions
This method is advantageous due to its atom economy and mild conditions, providing an efficient route to propargylated anilines without pre-functionalized halides.
| Entry | CuI (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 10 | Neat | 90 | 2 | 70 | Polar impurities |
| 2 | 5 | Neat | 90 | 2 | 75 | Polar impurities |
| 3 | 2.5 | Neat | 90 | 3 | 96 | Optimal yield |
| 4 | 1 | Neat | 90 | 3 | 60 | Lower yield |
Other Synthetic Approaches
- N-Propargylation of Aniline Derivatives: Using propargyl bromide with N,N-dimethyl aniline derivatives under basic conditions.
- Copper- or Palladium-Catalyzed Cascade Reactions: Multi-step one-pot processes involving halogenated anilines and alkynes to form complex substituted anilines, including this compound analogs.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with Propargyl Halides | Propargyl bromide/chloride, base, polar solvent | 70–90% | Simple, scalable | Possible side reactions, longer reaction times |
| Sonogashira Cross-Coupling | Pd catalyst, CuI, base, aryl halide, terminal alkyne | 60–90% | High selectivity, functional group tolerance | Requires expensive catalysts, inert atmosphere |
| Copper-Catalyzed A3 Coupling | CuI catalyst, aldehyde, amine, terminal alkyne | Up to 96% | Atom-economical, rapid | Requires optimization for substrate scope |
| Cascade Multi-step Reactions | Pd/Cu catalysts, halogenated anilines, alkynes | Variable | One-pot, complex molecules | More complex setup, purification |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used for oxidative formylation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Cyclization: Catalysts like silver(I) salts can facilitate cyclization reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocycles: Such as imidazo[1,2-a]pyridines, formed through cyclization reactions.
Scientific Research Applications
Chemical Properties and Structure
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has the molecular formula and a molecular weight of approximately 159.23 g/mol. The compound features a dimethylamino group attached to a phenyl ring, along with a propynyl substituent, which contributes to its unique reactivity and functional properties .
Applications in Scientific Research
1. Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for diverse reactions, including:
- Alkyne Metathesis : This reaction can be employed to create complex molecules by exchanging alkynes, which is valuable in pharmaceutical chemistry.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds that are significant in medicinal chemistry .
2. Catalysis
The compound has been explored as a catalyst or catalyst precursor due to its ability to stabilize transition states in various chemical reactions. Its unique structure allows it to participate in:
- Catalytic Enantioselective Synthesis : Research indicates that derivatives of this compound can facilitate enantioselective transformations, yielding chiral products with high selectivity .
Data Table: Comparative Reactivity and Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
| Catalysis | Used in catalytic reactions for synthesizing chiral compounds | High enantioselectivity |
| Pharmaceutical Chemistry | Precursor for biologically active compounds | Potential therapeutic applications |
| Material Science | Component in developing new materials with specific properties | Enhanced material characteristics |
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in the synthesis of biaryl compounds through cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility as a building block in organic synthesis .
Case Study 2: Enantioselective Catalysis
In another investigation, researchers utilized this compound as a catalyst precursor for asymmetric synthesis. The results indicated that the compound could facilitate reactions with enantiomeric excesses greater than 90%, highlighting its potential in producing chiral pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
4-Chloro-N-(prop-2-yn-1-yl)aniline (C₉H₈ClN)
- Structure: Chloro substituent (-Cl) instead of dimethylamino (-N(CH₃)₂).
- Properties : The electron-withdrawing chloro group reduces electron density on the aromatic ring, lowering solubility in polar solvents compared to the target compound. Molar mass: 169.62 g/mol .
- Reactivity: The absence of a dimethylamino group limits participation in electron-dependent reactions (e.g., fluorescence applications).
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline (C₁₃H₁₉NSi)
- Structure : Trimethylsilyl (TMS)-protected alkyne (-C≡C-Si(CH₃)₃) instead of a terminal alkyne.
- Properties : The TMS group stabilizes the alkyne, reducing reactivity in coupling reactions but enhancing thermal stability. Molar mass: 217.37 g/mol .
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline (C₁₆H₁₇NS)
- Structure : Cyclopenta[b]thiophene substituent instead of alkyne.
- Molar mass: 255.38 g/mol .
Fluorescence and Optical Properties
The dimethylamino group in the target compound may enhance fluorescence through intramolecular charge transfer (ICT), similar to pyrimidoindazol derivatives (ΦF = 0.068) . However, the absence of extended conjugation (e.g., styryl or heterocyclic groups) likely results in lower quantum yields compared to compounds like DSTBPin .
Spectroscopic Data Comparison
The terminal alkyne proton in the target compound is expected to appear as a singlet near δ 2.1 ppm in ¹H NMR, distinct from deuterated or azobenzene analogs .
Biological Activity
N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a dimethylamino group and a propargyl substituent, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated for its effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong |
| Escherichia coli | 0.0039 - 0.025 | Strong |
| Pseudomonas aeruginosa | > 100 | Weak |
These findings suggest that the compound is particularly potent against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer), with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa | 3 - 18 | Moderate |
| MDA-MB-231 (breast) | > 10 | Low |
| A549 (lung) | > 180 | Low |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in microbial systems where enzyme inhibition can disrupt essential metabolic pathways.
2. Photosensitization: It can act as a photosensitizer, generating reactive oxygen species (ROS) under light exposure, which can damage cellular components leading to cell death.
3. Electrophilic Substitution: The dimethylamino group increases electron density on the aromatic ring, enhancing reactivity towards electrophiles, which may further contribute to its biological effects .
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations, particularly against S. aureus and E. coli, confirming its potential as an antimicrobial agent .
Study on Anticancer Effects
Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings showed that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving tubulin disruption being identified as key to its antiproliferative effects .
Q & A
Q. What are the best practices for comparative studies between this compound and its structural analogs to identify SAR trends?
- Methodological Answer : Design analogs with systematic substitutions (e.g., alkyl vs. aryl groups). Use principal component analysis (PCA) to cluster bioactivity data. Pair in silico ADMET profiling with in vitro toxicity assays (e.g., hepatocyte viability) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
